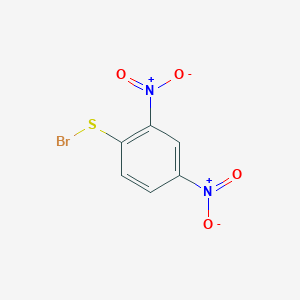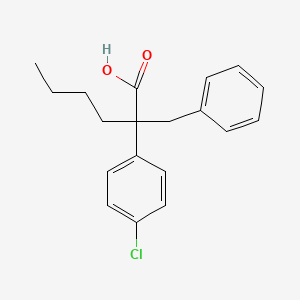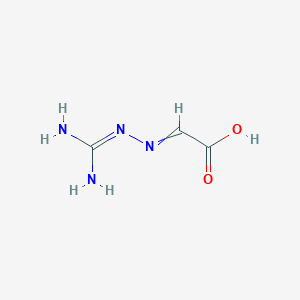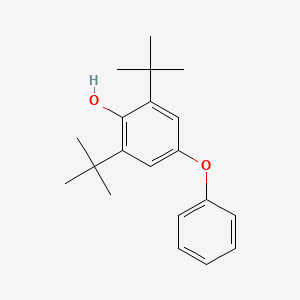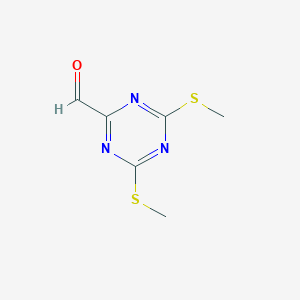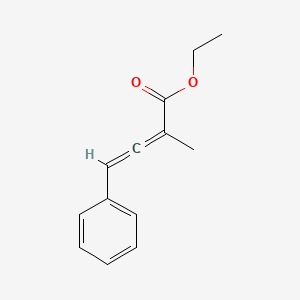phosphaniumolate CAS No. 4936-73-6](/img/structure/B14736337.png)
[(3-Methylbut-3-en-1-yl)oxy](oxo)phosphaniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate is a chemical compound with a unique structure that includes a phosphonium group bonded to an oxo group and a 3-methylbut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate typically involves the reaction of 3-methylbut-3-en-1-ol with a phosphonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The 3-methylbut-3-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and various substituted phosphonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylbut-3-en-1-yl)oxyphosphaniumolate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the study of reaction mechanisms involving phosphonium intermediates.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (3-Methylbut-3-en-1-yl)oxyphosphaniumolate is explored for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is mediated by the phosphonium group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
[(3-Methylbut-2-en-1-yl)oxy]sulfonic acid: This compound has a similar structure but contains a sulfonic acid group instead of a phosphonium group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares the 3-methylbut-2-en-1-yl group but has a different core structure.
Uniqueness
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate is unique due to its phosphonium group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability profiles.
Properties
CAS No. |
4936-73-6 |
|---|---|
Molecular Formula |
C5H9O3P |
Molecular Weight |
148.10 g/mol |
IUPAC Name |
3-methylbut-3-enoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C5H9O3P/c1-5(2)3-4-8-9(6)7/h1,3-4H2,2H3 |
InChI Key |
YMSUKJPOIKLTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCO[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
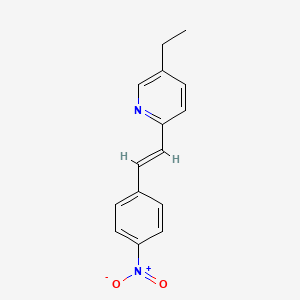

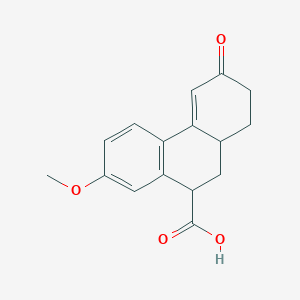
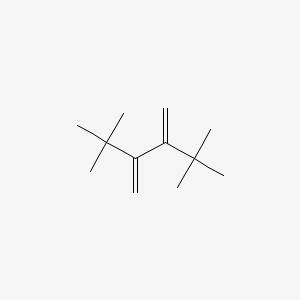
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
